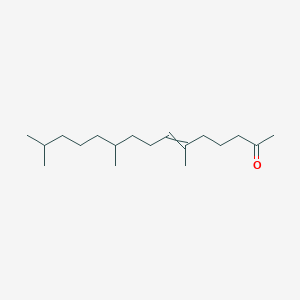
6,10,14-Trimethylpentadec-6-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10,14-Trimethylpentadec-6-EN-2-one is an organic compound with the molecular formula C18H34O. It is a ketone with a long aliphatic chain and three methyl groups attached at positions 6, 10, and 14. This compound is known for its distinctive odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,10,14-Trimethylpentadec-6-EN-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as farnesol or its derivatives.
Oxidation: Farnesol is oxidized to form farnesal, which is then further oxidized to farnesyl acetone.
Hydrogenation: Farnesyl acetone undergoes partial hydrogenation to introduce the desired double bond at the 6th position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of farnesol are oxidized using industrial oxidizing agents.
Catalytic Hydrogenation: The hydrogenation step is carried out using catalysts such as palladium or platinum to ensure selective hydrogenation.
Purification: The final product is purified using distillation or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6,10,14-Trimethylpentadec-6-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the double bond or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
6,10,14-Trimethylpentadec-6-EN-2-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Widely used in the fragrance industry due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 6,10,14-Trimethylpentadec-6-EN-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the double bond and the ketone group allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6,10,14-Trimethylpentadecan-2-one: Similar structure but lacks the double bond.
Farnesyl acetone: A precursor in the synthesis of 6,10,14-Trimethylpentadec-6-EN-2-one.
Hexahydrofarnesyl acetone: Another related compound with a fully saturated aliphatic chain.
Uniqueness
This compound is unique due to the presence of the double bond at the 6th position, which imparts distinct chemical and physical properties. This structural feature differentiates it from its fully saturated counterparts and influences its reactivity and applications.
Propiedades
Número CAS |
64667-26-1 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
6,10,14-trimethylpentadec-6-en-2-one |
InChI |
InChI=1S/C18H34O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h12,15-16H,6-11,13-14H2,1-5H3 |
Clave InChI |
CMVDSPBQPDSBRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCC=C(C)CCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


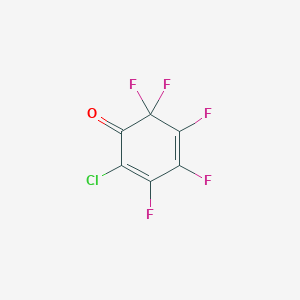

![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
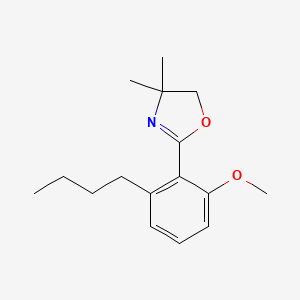
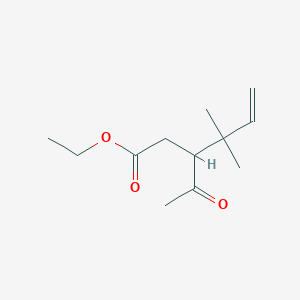
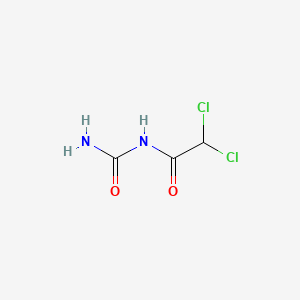
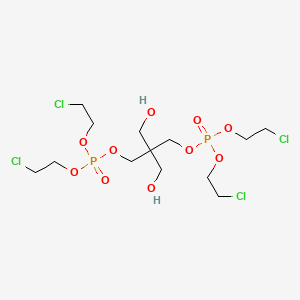

![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)
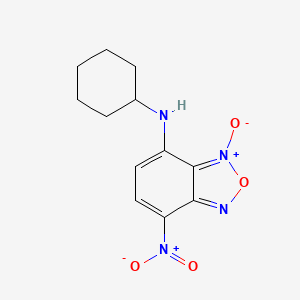
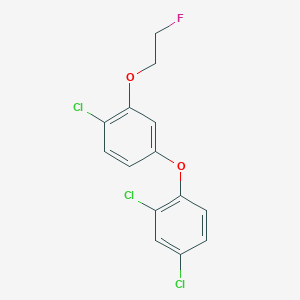
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
